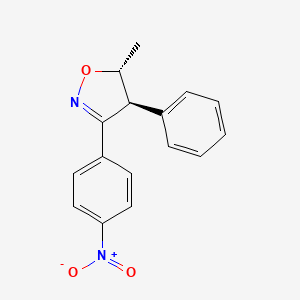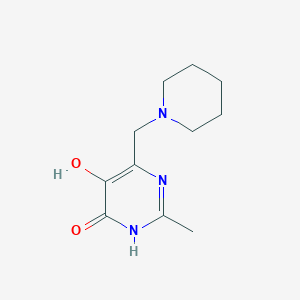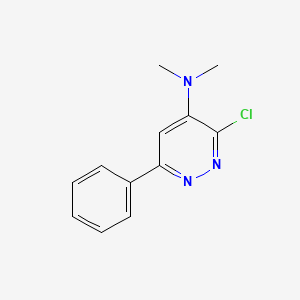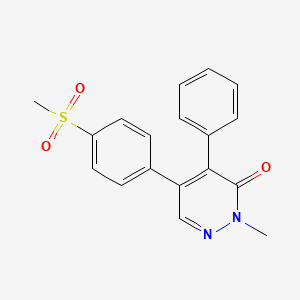
Trans-5-methyl-3-(4-nitrophenyl)-4-phenyl-4,5-dihydroisoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trans-5-methyl-3-(4-nitrophenyl)-4-phenyl-4,5-dihydroisoxazole is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a nitrophenyl group, a phenyl group, and a methyl group attached to the isoxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of trans-5-methyl-3-(4-nitrophenyl)-4-phenyl-4,5-dihydroisoxazole typically involves the cycloaddition reaction between nitrile oxides and alkenes. One common method is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkene, which forms the isoxazole ring. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Trans-5-methyl-3-(4-nitrophenyl)-4-phenyl-4,5-dihydroisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
作用機序
The mechanism of action of trans-5-methyl-3-(4-nitrophenyl)-4-phenyl-4,5-dihydroisoxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
類似化合物との比較
Trans-5-methyl-3-(4-nitrophenyl)-4-phenyl-4,5-dihydroisoxazole can be compared with other isoxazole derivatives:
5-methyl-3-phenyl-4,5-dihydroisoxazole: Lacks the nitrophenyl group, which may result in different chemical and biological properties.
3-(4-nitrophenyl)-4-phenyl-4,5-dihydroisoxazole: Lacks the methyl group, which can affect its reactivity and interactions.
4,5-dihydroisoxazole: The simplest form, lacking additional substituents, which significantly alters its properties.
The presence of the nitrophenyl and phenyl groups in this compound makes it unique and potentially more versatile in various applications.
特性
分子式 |
C16H14N2O3 |
|---|---|
分子量 |
282.29 g/mol |
IUPAC名 |
(4S,5R)-5-methyl-3-(4-nitrophenyl)-4-phenyl-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C16H14N2O3/c1-11-15(12-5-3-2-4-6-12)16(17-21-11)13-7-9-14(10-8-13)18(19)20/h2-11,15H,1H3/t11-,15+/m1/s1 |
InChIキー |
KBEWATCLVLIAPT-ABAIWWIYSA-N |
異性体SMILES |
C[C@@H]1[C@H](C(=NO1)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
正規SMILES |
CC1C(C(=NO1)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-Chloro-5-[(2,4-dichlorophenyl)methoxy]-2-methylpyridazin-3(2H)-one](/img/structure/B12906624.png)

![3-[(4-Methoxyphenyl)methyl]-2,4-dimethylfuran](/img/structure/B12906634.png)






